![molecular formula C13H11NO B12431502 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 is a deuterated derivative of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl ring. The molecular formula of this compound is C13D5H6NO, and it has a molecular weight of 202.263 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Métodos De Preparación
The synthesis of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves the incorporation of deuterium atoms into the parent compound. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale catalytic deuteration processes to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding pyridinone oxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyridinone alcohol.
Aplicaciones Científicas De Investigación
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 has several applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and metabolic pathways compared to the non-deuterated analog. This can lead to differences in the compound’s biological activity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can be compared with other similar compounds, such as:
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone: The non-deuterated analog, which has different reaction kinetics and stability.
Deuterated analogs of other pyridinones: These compounds share similar properties due to the presence of deuterium atoms but may have different chemical structures and applications.
Other deuterated compounds: Such as deuterated benzene or deuterated toluene, which are used in similar research applications but have different chemical properties.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
1-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+/i1D,2D,3D,6D,7D |
Clave InChI |
WSSVGRPJVQMLKI-ZOUXBMHJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/N2C=CC=CC2=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


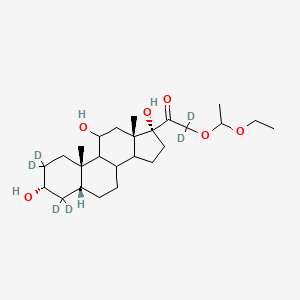
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
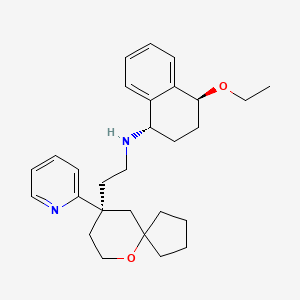
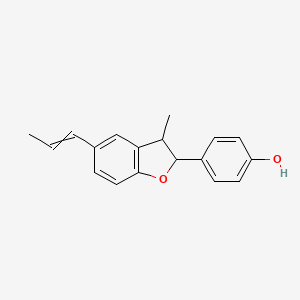
![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)
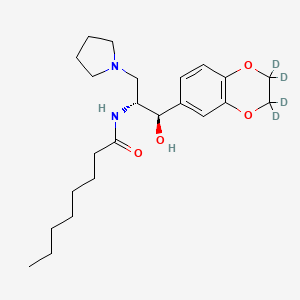
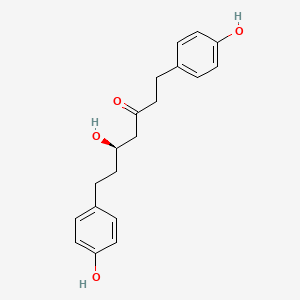
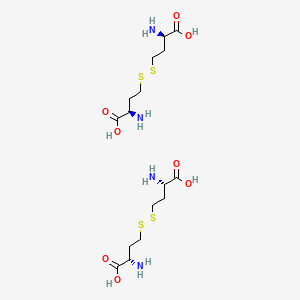
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
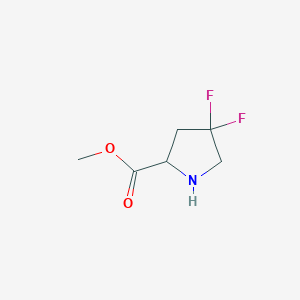
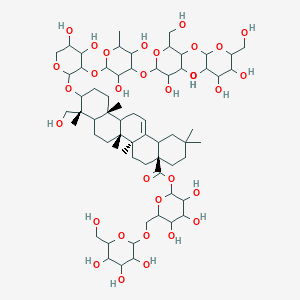
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

